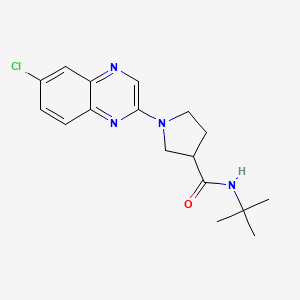![molecular formula C17H21N7 B6472659 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640880-80-2](/img/structure/B6472659.png)
3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a synthetic organic compound. The structure features a pyridine ring linked to a piperazine ring which is substituted with a pyrimidine derivative, containing a cyano group. Compounds such as these have garnered interest for their diverse applications in pharmaceuticals and other scientific research.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for a compound like “3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile” could include further studies to fully elucidate its properties, potential applications, and safety profile. This could involve more detailed experimental studies and the development of new synthetic methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step reactions Initially, the pyrimidine derivative can be synthesized through the reaction of ethylamine with 6-methylpyrimidin-4-ylamine under suitable conditions This intermediate is then reacted with 4-(pyridin-4-yl)piperazine, which can be prepared by reacting 4-chloropyridine with piperazine in the presence of a base
Industrial Production Methods: Industrial production methods for such compounds would often employ large-scale batch reactors, ensuring stringent control over reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Techniques like column chromatography or recrystallization are then used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo several chemical reactions:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide under acidic conditions to yield the corresponding pyrimidine N-oxide.
Reduction: : The cyano group can be reduced to the primary amine using reducing agents such as lithium aluminum hydride.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the cyano group, with nucleophiles such as amines to yield substituted aminomethyl derivatives.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Various nucleophiles, including primary amines.
Pyrimidine N-oxide (from oxidation).
Primary amine derivative (from reduction).
Substituted aminomethyl derivatives (from substitution).
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a scaffold for designing inhibitors that target specific enzymes or receptors involved in various diseases.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly as anticancer or antimicrobial agents.
Industry: In the industry, it finds applications in the development of novel materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-(pyridin-4-yl)-piperazine: : Lacks the pyrimidine substitution and cyano group but shares the core structure.
6-methylpyrimidin-4-ylamine: : Similar due to the pyrimidine ring but does not contain the piperazine or pyridine moieties.
4-Cyanopyridine: : Similar as it contains the pyridine ring with a cyano group but lacks the piperazine and pyrimidine elements.
Uniqueness: 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to the combination of the pyridine, piperazine, and pyrimidine rings in a single molecule, along with the presence of the cyano group, which imparts specific chemical reactivity and biological activity.
This blend of structural elements makes it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
3-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-3-20-17-21-13(2)10-16(22-17)24-8-6-23(7-9-24)15-12-19-5-4-14(15)11-18/h4-5,10,12H,3,6-9H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHZVTQBHNBHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CN=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethoxy-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6472584.png)
![N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472595.png)

![4-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6472612.png)
![1-[4-(4-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472618.png)
![2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6472625.png)
![4,6-dimethoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,5-triazin-2-amine](/img/structure/B6472626.png)
![3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6472631.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)-1,3-benzothiazol-2-amine](/img/structure/B6472635.png)

![4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6472643.png)
![5-chloro-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472665.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472678.png)
